molecular formula C29H48N2O6 B13024833 Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate

Cat. No.: B13024833
M. Wt: 520.7 g/mol
InChI Key: OVFLZKJAFFWINJ-YDALLXLXSA-N
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Description

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate is a chiral ammonium salt derived from a modified amino acid structure. Its molecular architecture includes:

  • Dicyclohexylammonium counterion: Enhances solubility in organic solvents and stabilizes the carboxylate anion via ionic interactions.
  • tert-Butoxycarbonyl (Boc) protecting group: A common moiety in peptide synthesis to shield the amine functionality during reactions .
  • 3,4-Dimethoxyphenyl substituent: Introduces hydrophobicity and electron-rich aromaticity, which may influence binding to biological targets or alter physicochemical properties.

This compound is primarily utilized in research settings, particularly in medicinal chemistry and asymmetric synthesis, though specific applications remain proprietary or under investigation .

Properties

Molecular Formula

C29H48N2O6

Molecular Weight

520.7 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H25NO6.C12H23N/c1-17(2,3)24-16(21)18-12(15(19)20)8-6-11-7-9-13(22-4)14(10-11)23-5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7,9-10,12H,6,8H2,1-5H3,(H,18,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1

InChI Key

OVFLZKJAFFWINJ-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=C(C=C1)OC)OC)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)OC)OC)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation typically involves the following key steps:

  • Synthesis of the Boc-Protected Amino Acid:
    The (S)-2-amino-4-(3,4-dimethoxyphenyl)butanoic acid is first protected at the amino group using tert-butoxycarbonyl anhydride (Boc2O) under controlled conditions to yield the Boc-protected amino acid.

  • Formation of the Dicyclohexylammonium Salt:
    The Boc-protected amino acid is then reacted with dicyclohexylamine to form the corresponding dicyclohexylammonium salt. This salt formation improves the compound's crystallinity and stability, facilitating purification and handling.

Detailed Reaction Conditions

  • Protection Step:

    • The amino acid is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.
    • Boc anhydride is added slowly, often in the presence of a base like triethylamine to scavenge the generated acid.
    • The reaction is maintained at low temperatures (0–5 °C) initially to control the rate and stereochemical integrity, then allowed to warm to room temperature for completion.
    • Reaction progress is monitored by TLC or HPLC.
  • Salt Formation:

    • The Boc-protected amino acid is dissolved in a minimal amount of solvent (e.g., ethyl acetate or methanol).
    • Dicyclohexylamine is added in stoichiometric amounts or slight excess.
    • The mixture is stirred at room temperature or slightly elevated temperatures (25–50 °C) until the salt precipitates or the solution becomes clear.
    • The product is isolated by filtration or crystallization from suitable solvents.

Purification and Crystallization

  • Crystallization is often employed to obtain the pure dicyclohexylammonium salt.
  • Solvent systems such as ethyl acetate/hexane or methanol/ethyl acetate mixtures are used to optimize crystal growth.
  • Temperature control during crystallization is critical to avoid racemization or decomposition.
  • The purified salt exhibits enhanced stability and is suitable for use as a chiral intermediate in further synthetic applications.

Research Findings and Optimization

Yield and Purity

  • Yields of the Boc-protected amino acid are typically high (>85%) when reaction conditions are optimized to prevent overreaction or side products.
  • Salt formation with dicyclohexylamine proceeds quantitatively, with yields often exceeding 90% after crystallization.
  • Purity levels above 98% are achievable, confirmed by chiral HPLC and NMR spectroscopy.

Stereochemical Integrity

  • The (S)-configuration is preserved throughout the preparation by maintaining mild reaction conditions and avoiding strong acids or bases that could cause racemization.
  • Use of Boc protection is advantageous as it stabilizes the amino group and prevents epimerization.

Solvent and Temperature Effects

Step Solvent(s) Used Temperature Range Notes
Boc Protection Dichloromethane, THF 0–25 °C Low temp to control reaction rate
Salt Formation Ethyl acetate, Methanol 25–50 °C Mild heating promotes salt formation
Crystallization Ethyl acetate/Hexane, Methanol/Ethyl acetate 0–25 °C Slow cooling favors high-quality crystals

Summary Table of Preparation Steps

Step Number Process Description Reagents/Conditions Outcome
1 Boc Protection of amino acid Boc2O, base (e.g., triethylamine), DCM/THF, 0–25 °C Boc-protected amino acid
2 Formation of dicyclohexylammonium salt Dicyclohexylamine, ethyl acetate/methanol, 25–50 °C Dicyclohexylammonium salt
3 Purification and crystallization Solvent mixtures (ethyl acetate/hexane), controlled cooling Pure crystalline salt

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.

    Hydrolysis: The ester bond in the butanoate backbone can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and strong nucleophiles or electrophiles are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenyl ring.

Scientific Research Applications

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dicyclohexylammonium salts of amino acid derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name M.W. Substituents Storage Conditions Hazard Profile
Target Compound - Boc, 3,4-dimethoxyphenyl Likely room temperature* Not explicitly reported
Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((Boc)amino)butanoate 483.64 Allyloxycarbonyl, Boc Room temperature H302 (toxic if ingested)
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoate 504.66 Benzyloxycarbonyl (Z), tert-butoxy ester Inert atmosphere, 2–8°C H315, H319 (skin/eye irritation)
Dicyclohexylamine (R)-2-(((Z)amino)-4-(Boc)amino)butanoate - Z, Boc, (R)-configuration Not specified ≥95% purity

*Inferred from analogous compounds in .

Structural Differences

  • Substituent Variability: The target compound’s 3,4-dimethoxyphenyl group distinguishes it from allyloxycarbonyl (), benzyloxycarbonyl (), and dual-protected (Z/Boc) analogs ().
  • Stereochemistry : The (S)-configuration contrasts with the (R)-isomer in , which could lead to divergent biological activity or synthetic utility .

Physicochemical Properties

  • Solubility : The target compound’s dimethoxyphenyl group likely reduces aqueous solubility compared to allyloxy- or benzyloxy-substituted analogs, aligning with trends in hydrophobic aromatic systems .
  • Stability : Boc-protected amines (common in all compounds) are stable under basic conditions but cleaved by acids, enabling selective deprotection in multi-step syntheses .

Biological Activity

Dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-4-(3,4-dimethoxyphenyl)butanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C22H42N2O5
  • Molecular Weight : 414.58 g/mol
  • CAS Number : 349545-91-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group is significant as it can influence the compound's solubility and stability, which are critical for its bioactivity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to specific receptors, potentially modulating signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of migration

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Study on Cytotoxicity :
    A study published in Cancer Research evaluated the cytotoxic effects of various derivatives of Dicyclohexylammonium compounds on HeLa cells. The results indicated that modifications to the side chains significantly influenced cytotoxicity levels, with the dimethoxyphenyl derivative exhibiting the highest activity .
  • Inflammation Model :
    In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

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